2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
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Overview
Description
2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a methoxyphenyl group at the second position, an oxo group at the fourth position, and a carboxylic acid group at the sixth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate aniline derivative, followed by cyclization and oxidation steps. The reaction conditions often involve the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors, automated synthesis, and purification systems like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with DNA replication, or modulation of signal transduction pathways.
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Comparison: Compared to these similar compounds, 2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
90034-46-1 |
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Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H13NO4/c1-22-12-5-2-10(3-6-12)15-9-16(19)13-8-11(17(20)21)4-7-14(13)18-15/h2-9H,1H3,(H,18,19)(H,20,21) |
InChI Key |
SIIOLIAKGNVRHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
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